

Selank (diacetate): A Technical Guide on its Chemical Structure, Properties, and Biological Activity

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Compound of Interest		
Compound Name:	Selank (diacetate)	
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Introduction

Selank is a synthetic heptapeptide developed by the Institute of Molecular Genetics of the Russian Academy of Sciences.[1] It is an analogue of the endogenous immunomodulatory peptide tuftsin, with a C-terminal extension of Pro-Gly-Pro to enhance its metabolic stability and duration of action.[2][3][4] Structurally, its amino acid sequence is Threonyl-Lysyl-Prolyl-Arginyl-Prolyl-Glycyl-Proline (TKPRPGP).[1] Selank has garnered significant interest for its pronounced anxiolytic, nootropic, and neuroprotective properties, which are not typically accompanied by the sedative and amnestic side effects associated with classical benzodiazepines.[2][5] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and molecular mechanisms of Selank, with a focus on its diacetate salt form.

Chemical Structure and Physicochemical Properties

Selank is a heptapeptide that exists most commonly as a diacetate salt to improve stability.[4] Its structure is based on the native tetrapeptide tuftsin (Thr-Lys-Pro-Arg) with the addition of a Pro-Gly-Pro tripeptide sequence at the C-terminus.[2]

Chemical Identity



Property	Data	Reference(s)
Sequence	Thr-Lys-Pro-Arg-Pro-Gly-Pro (TKPRPGP)	[1]
IUPAC Name	acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexan oyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pe ntanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidi ne-2-carboxylic acid	[4]
Molecular Formula	C37H65N11O13	[4][6]
Molecular Weight	872.0 g/mol	[4]
CAS Number	129954-34-3 (Parent Compound)	[1]

Physicochemical Properties

Property	Data	Reference(s)
Appearance	Crystalline solid	[7]
Solubility	Approx. 10 mg/mL in PBS (pH 7.2) for the acetate form	[7]
Storage	Store at -20°C for long-term stability (≥4 years)	[7]
Purity	≥98%	[7]

Biological Activity and Signaling Pathways

Selank exerts its biological effects through multiple mechanisms of action, primarily targeting the central nervous system. Its anxiolytic and nootropic effects are attributed to its modulation

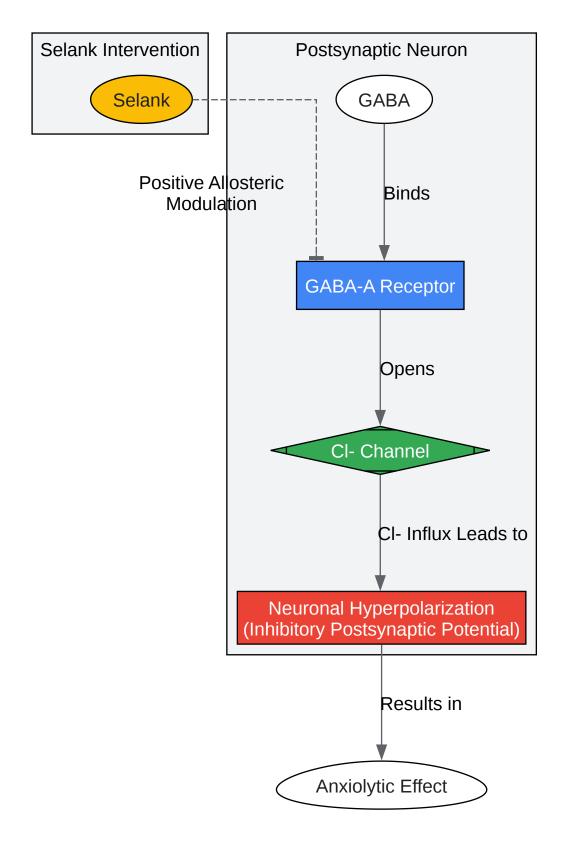


of GABAergic neurotransmission, influence on monoamine metabolism, and regulation of neurotrophic factor expression.

Modulation of the GABAergic System

A primary mechanism underlying Selank's anxiolytic effect is its interaction with the GABAergic system. Unlike benzodiazepines, which directly bind to a specific site on the GABA-A receptor, Selank acts as a positive allosteric modulator.[3][4][8] This means it enhances the binding of the primary ligand, GABA, to its receptor, thereby increasing the inhibitory tone of the central nervous system without causing the pronounced sedation and dependence associated with direct agonists.[2][8][9] Studies have shown that Selank can alter the expression of numerous genes involved in GABAergic neurotransmission.[2][10]





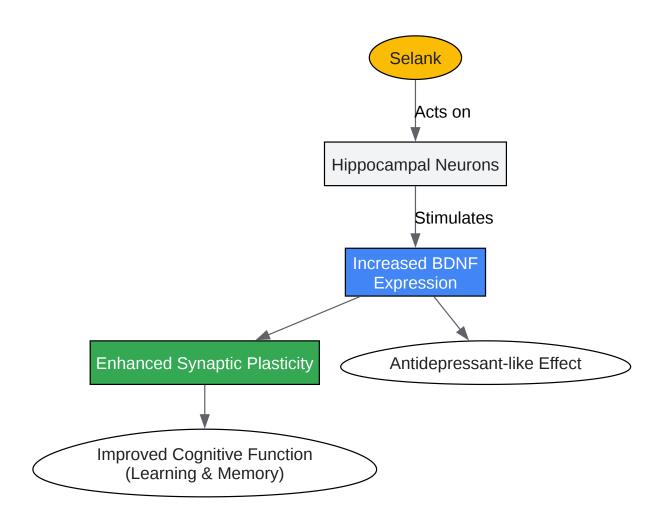
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Selank's Modulation of the GABA-A Receptor Pathway.



Influence on Neurotransmitters and Neurotrophic Factors

Selank has been shown to influence the concentration of monoamine neurotransmitters, including the metabolism of serotonin.[1] Furthermore, it rapidly elevates the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, a key brain region for learning, memory, and mood regulation.[1][11] This BDNF-enhancing effect may underlie its nootropic and antidepressant-like properties.



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Selank's Influence on BDNF Expression and Downstream Effects.

Immunomodulatory and Anti-inflammatory Activity



As a synthetic analogue of tuftsin, Selank retains immunomodulatory properties. It has been shown to modulate the expression of Interleukin-6 (IL-6) and affect the balance of T-helper cell cytokines.[1] Additionally, Selank can inhibit enzymes responsible for the degradation of enkephalins, which are endogenous peptides with pain-relieving properties.[1][11] This action may contribute to its anti-stress and mild analgesic effects.

Experimental Protocols

This section details methodologies from key studies investigating the mechanisms of Selank.

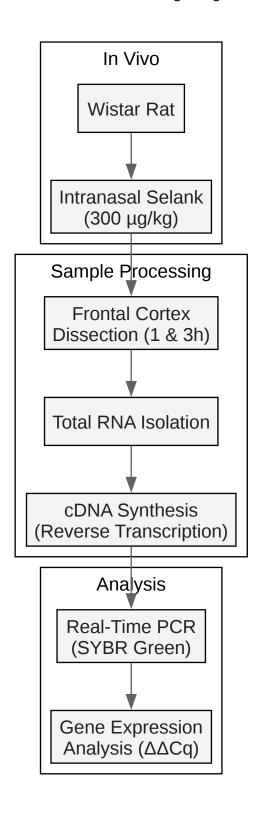
Gene Expression Analysis in Rat Brain via Real-Time PCR

This protocol was designed to evaluate the effect of Selank on the expression of genes involved in neurotransmission in the rat frontal cortex.[2][10]

- Animal Model: Male Wistar rats with an average body weight of 200 g.
- Administration: A single intranasal administration of Selank solution (300 μg/kg body weight).
 The control group received an equivalent volume of deionized water.
- Tissue Collection: Animals were sacrificed 1 and 3 hours post-administration. The frontal cortex was dissected and immediately frozen in liquid nitrogen, followed by storage at -70°C.
- RNA Isolation and Reverse Transcription: Total RNA was isolated from pooled frontal cortex tissues. First-strand cDNA was synthesized using a commercial kit (e.g., RT² First Strand Kit, Qiagen).
- Real-Time Quantitative PCR (qPCR): Gene expression was analyzed using a custom PCR array (e.g., Custom RT² Profiler™ PCR Array, Qiagen) targeting genes involved in neurotransmission. Amplification was performed on a real-time PCR system (e.g., StepOnePlus™, Life Technologies).
 - Thermal Cycling Conditions:
 - Initial denaturation: 95°C for 600 seconds.



- Cycling (40 cycles): 95°C for 15 seconds, followed by 60°C for 60 seconds.
- Data Analysis: The threshold cycle (Cq) values were obtained and normalized to appropriate housekeeping genes to determine the relative change in gene expression.





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Experimental Workflow for Gene Expression Analysis.

Radioligand Binding Assay for GABA-A Receptor Modulation

This method was employed to investigate the direct interaction of Selank with the GABA-A receptor complex.[8]

- Membrane Preparation: Plasmatic membranes were isolated from brain cells of the chosen animal model (e.g., rat cortex). Protein concentration in the membrane samples was determined using a standard protein assay.
- Binding Assay:
 - Brain membrane preparations were incubated with a radiolabeled GABA analogue, such as [³H]GABA.
 - Incubations were performed in the absence (control) and presence of varying concentrations of Selank.
 - To assess interactions, co-incubation with known GABA-A modulators like Diazepam was also performed.
- Separation and Detection: The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters was quantified using liquid scintillation counting.
- Data Analysis: Specific binding was calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GABA) from total binding. The data were then analyzed to determine if Selank altered the binding affinity (Kd) or the number of binding sites (Bmax) of [3H]GABA.

Conclusion

Selank (diacetate) is a synthetic heptapeptide with a multi-target mechanism of action that confers potent anxiolytic and nootropic effects. Its primary activity involves the positive



allosteric modulation of GABA-A receptors, which distinguishes it from classical benzodiazepines and contributes to its favorable side-effect profile. Furthermore, its ability to increase BDNF expression and modulate monoamine and enkephalin systems highlights its potential for treating a range of neurological and psychiatric conditions. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced pharmacological properties of this promising therapeutic peptide.

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